1-(4-Benzylpiperidin-1-yl)-2-quinolin-8-yloxyethanone
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Overview
Description
1-(4-Benzylpiperidin-1-yl)-2-quinolin-8-yloxyethanone is a complex organic compound that features a piperidine ring, a benzyl group, and a quinoline moiety
Preparation Methods
The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-quinolin-8-yloxyethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride as the reagent.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the piperidine and quinoline derivatives through an ether linkage, typically using a base such as potassium carbonate in an aprotic solvent.
Chemical Reactions Analysis
1-(4-Benzylpiperidin-1-yl)-2-quinolin-8-yloxyethanone undergoes several types of chemical reactions:
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-2-quinolin-8-yloxyethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating neurological disorders such as Alzheimer’s disease.
Biological Studies: The compound’s interaction with various biological targets, including neurotransmitter receptors, is of interest for understanding its pharmacodynamics and pharmacokinetics.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-quinolin-8-yloxyethanone involves its interaction with monoamine transporters. It acts as a releasing agent for dopamine and norepinephrine by promoting the release of these neurotransmitters from presynaptic neurons . This action is mediated through its binding to the transporters, leading to increased synaptic concentrations of these neurotransmitters, which can enhance mood and cognitive functions .
Comparison with Similar Compounds
1-(4-Benzylpiperidin-1-yl)-2-quinolin-8-yloxyethanone can be compared with other piperidine and quinoline derivatives:
4-Benzylpiperidine: Similar in structure but lacks the quinoline moiety, making it less complex and potentially less effective in certain applications.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, differ significantly in their pharmacological profiles.
Piperidine Derivatives: Compounds such as donepezil, used in Alzheimer’s treatment, share the piperidine ring but have different substituents and mechanisms of action.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-quinolin-8-yloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-22(17-27-21-10-4-8-20-9-5-13-24-23(20)21)25-14-11-19(12-15-25)16-18-6-2-1-3-7-18/h1-10,13,19H,11-12,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYDHUOQFKFXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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